molecular formula C21H20N6O2S B2649233 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396883-88-7

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2649233
CAS No.: 1396883-88-7
M. Wt: 420.49
InChI Key: ZBXOPVXDKDZXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a 2-methylimidazole group at position 6 and a carboxamide-linked thiazole moiety. The thiazole ring is further substituted with a 4-methoxyphenyl group via an ethyl chain (Figure 1).

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-14-22-11-12-27(14)19-8-7-18(25-26-19)20(28)23-10-9-16-13-30-21(24-16)15-3-5-17(29-2)6-4-15/h3-8,11-13H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXOPVXDKDZXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.

    Attachment of the Thiazole to the Ethyl Chain: The thiazole derivative is then reacted with an ethyl halide to form the thiazole-ethyl intermediate.

    Synthesis of the Pyridazine Carboxamide: The pyridazine ring is synthesized separately, often starting from hydrazine derivatives and dicarbonyl compounds. The carboxamide group is introduced through amidation reactions.

    Coupling of the Thiazole-Ethyl Intermediate with Pyridazine Carboxamide: The final step involves coupling the thiazole-ethyl intermediate with the pyridazine carboxamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol, while substitution reactions on the thiazole ring can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyridine moieties exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have been synthesized and tested against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer) cells. One specific hybrid demonstrated an IC50 value of 5.71 μM, outperforming the standard chemotherapeutic agent 5-fluorouracil in terms of efficacy against breast cancer cells .

Antiviral Properties

The compound has shown promise as an antiviral agent, particularly against viruses like H5N1 avian influenza and SARS-CoV-2. Research into benzothiazolyl-pyridine hybrids has revealed their potential as new antiviral agents, suggesting that the structural characteristics of thiazole derivatives play a crucial role in their antiviral activity .

Antimicrobial Activity

Thiazole derivatives, including those similar to N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide, have been evaluated for antimicrobial properties. Studies have reported varying degrees of effectiveness against different bacterial strains, indicating their potential use in treating infections .

Anticonvulsant Effects

Some thiazole-based compounds have been investigated for their anticonvulsant properties. For example, certain analogues exhibited significant activity in electroshock seizure models, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes. The incorporation of diverse functional groups allows for the modulation of biological activity.

Evaluation Against Cancer Cell Lines

In a study published in MDPI, thiazole-pyridine hybrids were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly influenced cytotoxicity .

Antiviral Efficacy Testing

Research conducted on benzothiazolyl-pyridine hybrids demonstrated their effectiveness against H5N1 and SARS-CoV-2 viruses through in vitro assays, highlighting their potential as therapeutic agents during viral outbreaks .

Antimicrobial Screening

A systematic evaluation of thiazole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a viable path for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridazine backbone : Provides a planar, electron-deficient aromatic system for target binding.
  • 2-Methylimidazole substituent : Enhances solubility and may participate in hydrogen bonding.
  • 4-Methoxyphenyl-thiazole ethyl chain : Balances lipophilicity and steric bulk for membrane permeability.

Comparison with Structurally Related Compounds

The compound belongs to a broader class of thiazolecarboxamide derivatives, several of which are documented in patent literature . Below is a detailed comparison with three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Advantages/Limitations
Target Compound : N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide Pyridazine-thiazole-carboxamide - 4-Methoxyphenyl (thiazole)
- 2-Methylimidazole (pyridazine)
Enhanced solubility (methoxy), metabolic stability (methylimidazole)
Analog 1 : N-(2-Chloro-6-methylphenyl)-2-[6-[(3-(1H-imidazol-1-ylpropyl)amino]-2-pyridinyl]amino]-5-thiazolecarboxamide Pyridine-thiazole-carboxamide - 2-Chloro-6-methylphenyl (thiazole)
- Imidazolylpropylamino (pyridine)
Higher lipophilicity (chloro), potential toxicity (propyl chain)
Analog 2 : 2-[6-[3-(1H-Imidazol-1-yl)propyl]amino]-2-pyridinyl]amino]-N-(4-methoxyphenyl)-5-thiazolecarboxamide Pyridine-thiazole-carboxamide - 4-Methoxyphenyl (thiazole)
- Imidazolylpropylamino (pyridine)
Improved solubility (methoxy) but reduced metabolic stability (propyl chain)
Analog 3 : 2-[6-[3-(1H-Imidazol-1-yl)propyl]amino]-2-pyridinyl]amino]-N-(4-phenoxyphenyl)-5-thiazolecarboxamide Pyridine-thiazole-carboxamide - 4-Phenoxyphenyl (thiazole)
- Imidazolylpropylamino (pyridine)
Increased steric bulk (phenoxy), potential for extended half-life

Structural Differences and Implications

Core Heterocycle: The target compound uses a pyridazine core, whereas analogs 1–3 employ a pyridine backbone.

Substituents on Thiazole: 4-Methoxyphenyl (target compound and analog 2): The methoxy group improves solubility via hydrogen bonding, a critical factor in oral bioavailability. 2-Chloro-6-methylphenyl (analog 1): Chlorine increases lipophilicity, which may enhance tissue penetration but risks off-target interactions.

Imidazole Modifications: The target compound’s 2-methylimidazole group likely reduces metabolic oxidation compared to the imidazolylpropylamino chains in analogs 1–3. The latter’s propyl linker may introduce conformational flexibility but also susceptibility to enzymatic cleavage.

Hypothesized Pharmacological Profiles

  • Target Compound :
    • Advantages : Balanced solubility and stability due to methoxy and methylimidazole groups.
    • Limitations : Pyridazine core may reduce CNS penetration.
  • Analog 1 :
    • High lipophilicity (chloro substituent) could improve tissue distribution but increase hepatotoxicity risk .
  • Analog 2 :
    • Shared methoxyphenyl group with target compound but compromised stability due to propyl chain.
  • Analog 3: Phenoxyphenyl substituent may prolong half-life but reduce solubility, requiring formulation optimization.

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N5O2SC_{19}H_{22}N_5O_2S with a molecular weight of 435.5 g/mol. The structure features a thiazole ring, a pyridazine core, and a methoxyphenyl group, which contribute to its biological properties.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. It can act as an enzyme inhibitor , binding to the active sites of enzymes and modulating their activity. Additionally, it may interact with cellular receptors, influencing signaling pathways that affect cellular functions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives, including this compound. For instance, compounds with similar structural motifs have shown significant antiviral activity against various viruses, including SARS-CoV-2 and H5N1 . The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer properties. Research indicates that the presence of specific substituents on the thiazole ring can enhance cytotoxic activity against cancer cell lines. For example, derivatives similar to our compound have demonstrated IC50 values in the low micromolar range against various cancer types . The structure-activity relationship (SAR) studies suggest that electron-donating groups like methoxy enhance cytotoxicity by stabilizing interactions with target proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazoles are known to exhibit COX-II inhibitory activity, which is crucial in managing inflammation-related diseases . Studies show that modifications to the thiazole scaffold can lead to compounds with improved selectivity and potency against COX-II enzymes.

Study 1: Antiviral Evaluation

In a study evaluating the antiviral efficacy of thiazole derivatives, one compound demonstrated an EC50 value significantly lower than standard antiviral agents at concentrations around 0.20 μM in MT-4 cells . This suggests that our compound may possess comparable or superior antiviral properties.

Study 2: Anticancer Activity Assessment

A series of thiazole derivatives were tested for their anticancer effects on human cancer cell lines. One derivative exhibited an IC50 value of 1.61 µg/mL against breast cancer cells, indicating potent cytotoxicity . The presence of a methoxy group was identified as a critical factor enhancing activity.

Data Table: Summary of Biological Activities

Activity TypeIC50/EC50 ValuesReference
Antiviral0.20 μM
Anticancer (Breast)1.61 µg/mL
COX-II InhibitionIC50 = 0.011 μM

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives. Subsequent coupling with a pyridazine-carboxamide scaffold is achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:

  • Thiazole Formation : React 4-methoxyphenyl-substituted α-bromoacetophenone with thiourea in ethanol under reflux (70–80°C) to form the thiazole core .
  • Pyridazine Coupling : Use Suzuki-Miyaura coupling to attach the 2-methylimidazole moiety to the pyridazine ring under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O at 90°C) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) for isolation.
    Yield Optimization : Higher yields (>60%) are achieved with strict control of moisture and oxygen in coupling steps. Excess reagents (1.2–1.5 eq) and extended reaction times (12–24 hrs) improve conversion .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazole (δ 7.2–7.8 ppm for aromatic protons), pyridazine (δ 8.1–8.5 ppm), and imidazole (δ 2.4 ppm for methyl group) moieties. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode validates the molecular ion peak ([M+H]⁺) with <3 ppm mass accuracy .
  • FT-IR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and thiazole C-S (670–710 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (Promega) with ATP concentrations near Km (10–100 µM). IC₅₀ values are calculated using dose-response curves (4-parameter logistic model) .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans (MIC determination in 96-well plates, 18–24 hrs incubation) .
  • Cytotoxicity : MTT assay on HEK-293 cells (48 hrs exposure, 0.1–100 µM range) to assess selectivity indices (IC₅₀ for cancer vs. normal cells) .

Advanced Research Questions

Q. How can researchers optimize pharmacokinetic properties while maintaining bioactivity?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce trifluoromethyl or methoxy groups to the phenyl ring to enhance metabolic stability (logP <3.5 via MarvinSketch prediction). This balances solubility and membrane permeability .
  • Prodrug Strategies : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) for improved oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2, 37°C) validate reconversion rates .
  • Plasma Stability : Incubate compounds in human plasma (37°C, 24 hrs) with LC-MS monitoring. Structural modifications (e.g., methylimidazole substitution) reduce esterase-mediated degradation .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • ADME Profiling : Perform hepatic microsomal stability assays (rat/human, NADPH cofactor) to identify rapid metabolism. Correlate in vitro clearance (>50% remaining at 1 hr) with in vivo AUC₀–24 data .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and track biodistribution in rodent models via scintillation counting. High liver accumulation may explain reduced plasma efficacy .
  • Species-Specific Differences : Compare target binding affinity (SPR or ITC) across species (e.g., human vs. murine EGFR). Adjust dosing regimens or use transgenic models if affinity varies >10-fold .

Q. How do modifications to the thiazole or pyridazine rings affect target binding affinity?

Methodological Answer:

  • Thiazole Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with kinase ATP pockets. Docking simulations (AutoDock Vina) show ΔG improvements of 1.2–1.8 kcal/mol .
  • Pyridazine Substitutions : Introduce methyl groups at the pyridazine 4-position to reduce steric hindrance. SPR analysis reveals Kd values improving from 120 nM to 45 nM with 4-Me substitution .
  • Cross-Target Selectivity : Screen against a kinase panel (e.g., Eurofins KinaseProfiler™). Thiazole-ethyl spacers reduce off-target inhibition (e.g., CDK2 selectivity >100x over JAK2) .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., EGFR TK domain) in GROMACS (CHARMM36 force field). Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50% simulation time) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs using Schrödinger FEP+. Validate with experimental IC₅₀ data (R² >0.85 required) .
  • ADMET Prediction : Use QikProp to estimate BBB penetration (logBB >0.3) and CYP450 inhibition (e.g., CYP3A4). Prioritize compounds with low efflux ratios (P-gp <2.5) .

Q. What are the stability challenges under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 N HCl, 40°C), basic (0.1 N NaOH, 40°C), and oxidative (3% H₂O₂, 25°C) conditions. Monitor degradation via HPLC-UV (220 nm):
    • Acidic Conditions : Amide hydrolysis (t₁/₂ = 8 hrs at pH 1.2).
    • Oxidative Stress : Thiazole ring oxidation forms sulfoxide derivatives (15% degradation at 24 hrs) .
  • Solid-State Stability : Store under accelerated conditions (40°C/75% RH, ICH guidelines). XRPD confirms no polymorphic transitions after 3 months .

Q. How to design studies to elucidate the mechanism of action using omics approaches?

Methodological Answer:

  • Transcriptomics : Treat cancer cells (e.g., A549) with IC₅₀ doses for 24 hrs. Perform RNA-seq (Illumina NovaSeq) and pathway analysis (IPA®) to identify dysregulated kinases (e.g., MAPK, PI3K-AKT) .
  • Proteomics : SILAC labeling with LC-MS/MS quantitation (Orbitrap Fusion™) reveals target phosphorylation changes (e.g., EGFR Y1068) .
  • Metabolomics : Extract polar metabolites (MeOH/H₂O) and analyze via UPLC-QTOF (Waters). Altered glycolysis (e.g., lactate/pyruvate ratio) confirms on-target metabolic effects .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or MINC guidelines for kinase studies. Replicate experiments with identical cell lines (ATCC-verified) and serum conditions (10% FBS) .
  • Meta-Analysis : Pool IC₅₀ data from 5+ studies (random-effects model, RevMan 5.4). Heterogeneity (I² >50%) suggests batch-to-b variability or assay differences .
  • Structural Validation : Confirm compound identity via COSY and NOESY NMR for disputed samples. Batch impurities >2% (HPLC) invalidate potency claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.